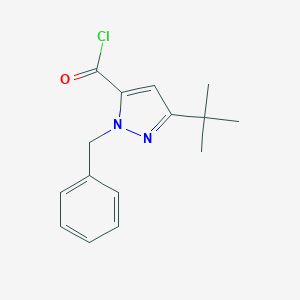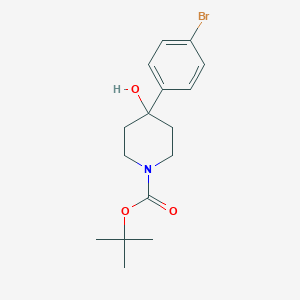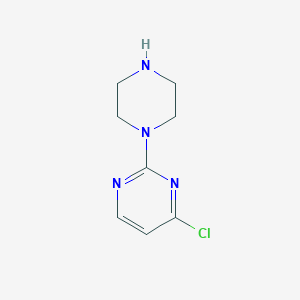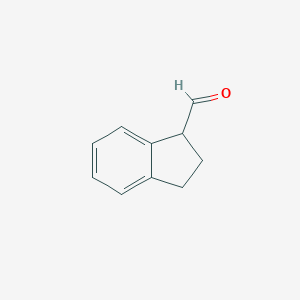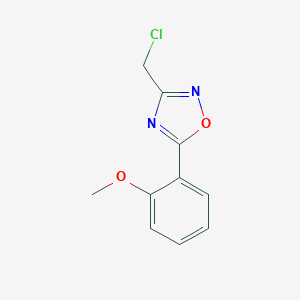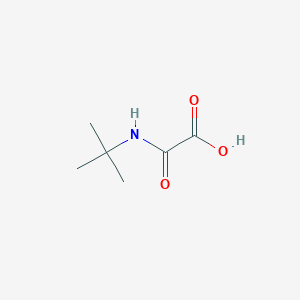![molecular formula C9H7NO2 B062566 4-Acetylfuro[3,2-c]pyridine CAS No. 193750-71-9](/img/structure/B62566.png)
4-Acetylfuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse biological activities. This compound belongs to the family of furo[3,2-c]pyridines, which are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4-Acetylfuro[3,2-c]pyridine is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various cellular pathways. For instance, 4-Acetylfuro[3,2-c]pyridine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, this compound inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Acetylfuro[3,2-c]pyridine exerts various biochemical and physiological effects. For instance, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Moreover, 4-Acetylfuro[3,2-c]pyridine has been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been reported to possess antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Acetylfuro[3,2-c]pyridine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved through various methods. However, one of the limitations of using 4-Acetylfuro[3,2-c]pyridine in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-Acetylfuro[3,2-c]pyridine. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, the potential of 4-Acetylfuro[3,2-c]pyridine as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be explored further. Thirdly, the development of novel synthesis methods for this compound may enhance its bioavailability and efficacy. Finally, the structure-activity relationship of 4-Acetylfuro[3,2-c]pyridine needs to be investigated further to identify more potent analogs.
Conclusion
In conclusion, 4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that possesses diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of this compound can be achieved through various methods, and it has been extensively studied for its potential as a therapeutic agent. Further studies are needed to elucidate the mechanism of action of this compound, explore its potential as a therapeutic agent, develop novel synthesis methods, and identify more potent analogs.
Synthesemethoden
The synthesis of 4-Acetylfuro[3,2-c]pyridine can be achieved through various methods, including the reaction of 2-aminofuran with acetylacetone in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminofuran with ethyl acetoacetate in the presence of a base, such as potassium carbonate. The yield of 4-Acetylfuro[3,2-c]pyridine using these methods ranges from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
4-Acetylfuro[3,2-c]pyridine has been extensively studied for its biological activities. It has been reported to possess anticancer activity by inhibiting the growth and proliferation of cancer cells. Studies have shown that 4-Acetylfuro[3,2-c]pyridine induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, 4-Acetylfuro[3,2-c]pyridine has been reported to possess antimicrobial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
193750-71-9 |
|---|---|
Produktname |
4-Acetylfuro[3,2-c]pyridine |
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-furo[3,2-c]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-3-5-12-8(7)2-4-10-9/h2-5H,1H3 |
InChI-Schlüssel |
QLKKZHVYCXYFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1C=CO2 |
Kanonische SMILES |
CC(=O)C1=NC=CC2=C1C=CO2 |
Synonyme |
Ethanone, 1-furo[3,2-c]pyridin-4-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



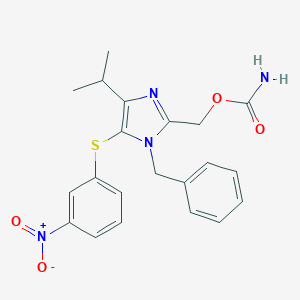
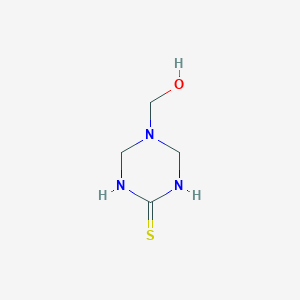
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
